molecular formula C5H5FN2 B2858313 2-Fluoro-6-methylpyrazine CAS No. 1321999-33-0

2-Fluoro-6-methylpyrazine

Cat. No.: B2858313
CAS No.: 1321999-33-0
M. Wt: 112.107
InChI Key: SQTDLWWALAWNLG-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyrazine is a heterocyclic aromatic organic compound It is a derivative of pyrazine, characterized by the presence of a fluorine atom at the second position and a methyl group at the sixth position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylpyrazine can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylpyrazine using a suitable fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can enhance the yield and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    2-Fluoropyrazine: Lacks the methyl group at the sixth position.

    2-Methylpyrazine: Lacks the fluorine atom at the second position.

    6-Fluoro-2-methylpyrazine: Similar structure but with different substitution patterns.

Uniqueness: 2-Fluoro-6-methylpyrazine is unique due to the combined presence of both a fluorine atom and a methyl group on the pyrazine ring. This dual substitution can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other pyrazine derivatives.

Properties

IUPAC Name

2-fluoro-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDLWWALAWNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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